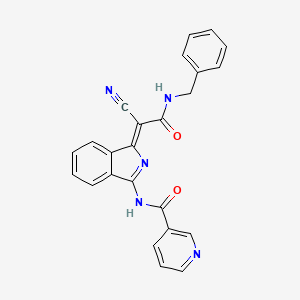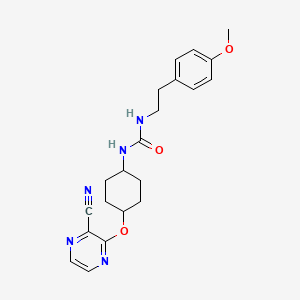![molecular formula C21H16ClN5O2S B2508381 N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 872861-74-0](/img/structure/B2508381.png)
N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16ClN5O2S and its molecular weight is 437.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Anti-Inflammatory Applications
The compound, belonging to the pyrazolo[3,4-d]pyrimidin-4-one derivatives, has been synthesized and its anti-inflammatory activity was evaluated using the carrageenan-induced paw edema test in rats. The study found that certain compounds within this family showed consistently good anti-inflammatory activity, comparable to the reference drug indomethacin, with minimal ulcerogenic effects, highlighting their potential in anti-inflammatory applications (El-Tombary, 2013).
2. Neurodegenerative Disease Research
In a study involving fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, the synthesized compounds showed high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). The radiolabeled compounds demonstrated potential as imaging agents for PBR expression in neurodegenerative disorders, indicating the compound's relevance in studying and potentially addressing neurodegenerative diseases (Fookes et al., 2008).
3. Psoriasis Treatment Research
In research aimed at treating psoriasis, a chronic autoimmune disease, pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated. The structure-activity relationship analysis led to the discovery of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, with one of the compounds showing significant antipsoriatic effects in an animal model. This highlights the compound's potential as a drug candidate for psoriasis treatment (Li et al., 2016).
4. Memory Formation and Recall
A study using a specific inhibitor of the Src family of tyrosine kinases, which is structurally related to the compound, demonstrated its involvement in memory formation and recall. The inhibitor was shown to block short- and long-term memory formation and retrieval, indicating the potential role of these compounds in studying cognitive functions and memory-related disorders (Bevilaqua et al., 2003).
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O2S/c1-13(28)14-5-7-16(8-6-14)26-19(29)11-30-21-18-10-25-27(20(18)23-12-24-21)17-4-2-3-15(22)9-17/h2-10,12H,11H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHURNWVTMWAJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2508298.png)

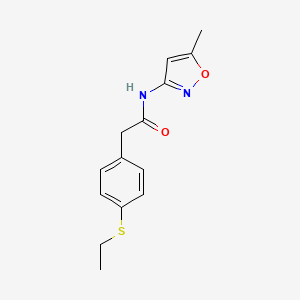
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2508304.png)

![ethyl 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2508306.png)
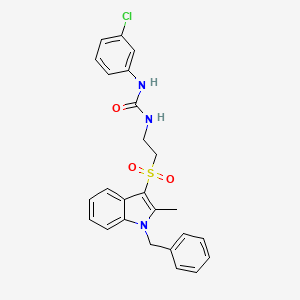
![1-[(4-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2508312.png)
![N-{[5-(thiophen-2-yl)furan-2-yl]methyl}oxolane-3-carboxamide](/img/structure/B2508313.png)
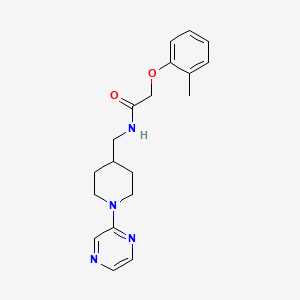
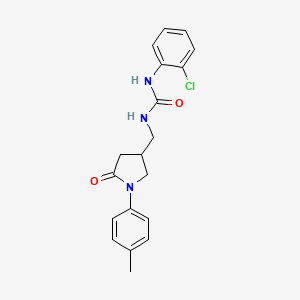
![4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2508318.png)
